molecular formula C15H11ClN2S B188881 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione CAS No. 4547-02-8

7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione

Cat. No.: B188881
CAS No.: 4547-02-8
M. Wt: 286.8 g/mol
InChI Key: ULILTJWAJZIROM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione (CAS: 4547-02-8) is a benzodiazepine derivative with a thione (C=S) group at position 2. Its molecular formula is C₁₅H₁₁ClN₂S, with a molecular weight of 286.78 g/mol. The compound crystallizes as a yellow solid with a density of 1.32 g/cm³, a melting point of 248–250°C, and a boiling point of 408.9°C at 760 mmHg . It is stable at -20°C under dry conditions .

Synthesis
The compound is synthesized via Lawesson’s Reagent-mediated thionation of the corresponding lactam precursor. For example, 7-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one reacts with Lawesson’s Reagent in anhydrous toluene at 70°C under nitrogen, yielding the thione derivative in 77% yield after purification . This method is widely applicable to benzodiazepine thione synthesis, though yields vary depending on substituents (see Table 1).

Applications The compound serves as a key intermediate in pharmaceutical synthesis, notably for alprazolam analogs . Its thione group enhances reactivity in further functionalization, such as alkylation or oxidation, to generate bioactive molecules targeting p53-MDM2 interactions or bromodomains .

Preparation Methods

Acylation of 2-Amino-5-chlorobenzophenone

The synthesis begins with 2-amino-5-chlorobenzophenone, which undergoes acylation with chloroacetyl chloride in non-polar solvents such as hexane or cyclohexane . At 60–81°C, this exothermic reaction produces 2-chloroacetamido-5-chlorobenzophenone (Intermediate M3) with yields exceeding 90% . Elevated temperatures (70–81°C) reduce reaction times but require precise control to minimize byproducts like hydrogen chloride gas .

Key Conditions

  • Solvent: Hexane (1.75 kg per 250 g substrate)

  • Reagent Ratio: 1.08 mol substrate to 1.36 mol chloroacetyl chloride

  • Yield: 91–95%

Cyclization to Form the Benzodiazepine Core

Cyclization of Intermediate M3 employs ammonia donors such as ammonium bicarbonate or hexamethylenetetramine (urotropine) in polar aprotic solvents. In ethanol, urotropine facilitates ring closure at 60–80°C, forming the seven-membered diazepine structure . Ammonium bicarbonate serves as a cost-effective alternative, though it requires longer reaction times (4–7 hours) .

Optimized Protocol

  • Reagents: Urotropine (0.74 mol per 1 mol M3), ammonium bicarbonate (2.1 mol per 1 mol M3)

  • Temperature: 80°C for 4 hours

  • Yield: 73%

Thionation and Functionalization

Thionation introduces the critical thione group at the 2-position. Patent data describe treating the diazepine intermediate with phosphorus pentasulfide (P₂S₅) in refluxing toluene, achieving 85–90% conversion . Alternative methods use Lawesson’s reagent, though its higher cost limits industrial adoption .

Reaction Metrics

  • Solvent: Toluene (100 mL per 10 g substrate)

  • Temperature: 110°C for 6 hours

  • Purity: >90% after recrystallization

Comparative Analysis of Industrial Methods

ParameterAcylation-Cyclization Thionation Hydrazine Route
Starting Material 2-Amino-5-chlorobenzophenoneDiazepine intermediateBenzp-dinitride-thio-ketone
Key Reagent Chloroacetyl chlorideP₂S₅Acetyl hydrazide
Solvent HexaneTolueneEthanol
Temperature 60–81°C110°C60–120°C
Reaction Time 4–6 hours6 hours24 hours
Yield 73%85%47.7%
Purity >98%90%Unreported

Purification and Recrystallization Strategies

Crude Thionordiazepane is purified via recrystallization in dimethylformamide (DMF)-water mixtures. A 1:6 mass ratio of DMF to water at 20–30°C removes impurities while retaining >98% product recovery . Alternative protocols use hot ethanol washes, though these risk hydrolyzing the thione group .

Recrystallization Data

  • Solvent Ratio: DMF:Water = 1:6

  • Temperature: 25°C

  • Purity Post-Recrystallization: 98.5%

Industrial Scalability and Environmental Impact

The acylation-cyclization-thionation sequence is favored for large-scale production due to its lower environmental footprint. Hexane and ethanol are recoverable via distillation, reducing waste . In contrast, thionation with P₂S₅ generates toxic hydrogen sulfide, necessitating scrubbers . Recent advances explore enzymatic cyclization to mitigate these issues, though yields remain suboptimal (50–60%) .

Chemical Reactions Analysis

Types of Reactions

Thionordiazepam undergoes various chemical reactions, including:

    Oxidation: Thionordiazepam can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Thionordiazepam can undergo substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Thionordiazepam is primarily used as an analytical reference standard in scientific research. Its applications include :

    Chemistry: Used in the study of benzodiazepine derivatives and their chemical properties.

    Biology: Employed in research related to the biological activity of benzodiazepines.

    Medicine: Investigated for its potential therapeutic effects and pharmacological properties.

    Industry: Utilized in forensic chemistry and toxicology for the identification and analysis of benzodiazepine compounds.

Mechanism of Action

Thionordiazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system. It binds to the GABA-A receptor, increasing the receptor’s affinity for GABA. This results in an increased influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. The molecular targets and pathways involved include the GABA-A receptor and associated ion channels .

Comparison with Similar Compounds

Key Observations

Substituent Effects on Synthesis :

  • The ethyl-substituted analog (5-Et) shows a lower yield (53%) compared to the phenyl-substituted target compound (77%), likely due to steric or electronic effects during thionation .
  • Halogenated derivatives (e.g., 3-(4-Cl-Ph)) retain high yields, suggesting halogen atoms minimally interfere with Lawesson’s Reagent reactivity .

Physical Properties: The thieno-fused analog (thieno ring replacing benzo) has a higher molecular weight (378.90 vs. 286.78) and altered solubility due to the sulfur-containing heterocycle . Fluorinated derivatives (e.g., 2-F-Ph, CF₃CH₂) exhibit increased lipophilicity, enhancing membrane permeability for biological targets like bromodomains .

Biological Activity :

  • The 3-(4-Cl-Ph) derivative (compound 14) demonstrates potent p53-MDM2 inhibition (IC₅₀ = 0.12 μM), attributed to the 4-chlorophenyl group enhancing hydrophobic interactions with MDM2 .
  • Thione vs. Lactam : Thione derivatives generally show higher binding affinity than lactam counterparts (e.g., 2-thione vs. 2-one) due to sulfur’s stronger hydrogen-bond acceptor capacity .

Discrepancies and Limitations

  • Melting Point Variability : reports a melting point of 201.1°C for the target compound, conflicting with 248–250°C in recent sources . The latter is prioritized due to corroboration by multiple databases.
  • Biological Data Gaps : While several analogs are described synthetically, detailed pharmacological data (e.g., IC₅₀, toxicity) are sparse, highlighting a need for further study.

Biological Activity

7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione, commonly referred to as thionordiazepam, is a member of the benzodiazepine class of compounds. This compound is characterized by the presence of a thione group, which distinguishes it from other benzodiazepines. The biological activity of thionordiazepam encompasses various pharmacological effects, primarily sedative, anxiolytic, and anticonvulsant properties.

  • Molecular Formula : C15H11ClN2S
  • Molecular Weight : 286.8 g/mol
  • CAS Number : 4547-02-8
  • IUPAC Name : 7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione

Benzodiazepines typically exert their effects by modulating the GABAA_A receptor, enhancing the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). This action leads to increased neuronal inhibition, resulting in sedative and anxiolytic effects. The unique thione group in thionordiazepam may influence its binding affinity and efficacy at the GABAA_A receptor compared to other benzodiazepines.

Anxiolytic Effects

Thionordiazepam has been shown to possess significant anxiolytic activity. In various animal models, it has demonstrated the ability to reduce anxiety-like behaviors. For instance, studies have indicated that doses as low as 0.4 mg/kg can provide substantial protection against anxiety-induced behaviors in rodent models .

Anticonvulsant Activity

The anticonvulsant properties of thionordiazepam have been investigated using the pentylenetetrazol (PTZ) model of seizures. In these studies, thionordiazepam exhibited protective effects against convulsions, with compounds similar to it providing up to 80% protection at specific dosages . The structure-activity relationship indicates that modifications at the 7-position (such as chlorine or fluorine substitutions) enhance anticonvulsant efficacy.

Sedative Properties

The sedative effects of thionordiazepam have been documented in both preclinical and clinical settings. It has been observed to induce sedation in animal models effectively, contributing to its profile as a potential therapeutic agent for anxiety disorders and sleep disturbances.

Data Table: Biological Activities of Thionordiazepam

Activity Type Effect Dosage (mg/kg) Model Used
AnxiolyticReduced anxiety behavior0.4Rodent models
Anticonvulsant80% protection against seizures0.4 - 30PTZ-induced seizures
SedativeInduced sedationVariableVarious animal models

Case Studies and Research Findings

  • Anticonvulsant Study :
    A study published in a pharmacological journal evaluated various benzodiazepines' effects on seizure thresholds using the PTZ model. Thionordiazepam was found to significantly delay the onset of seizures compared to control groups, suggesting its potential use in treating epilepsy .
  • Anxiolytic Evaluation :
    In another study focusing on anxiety disorders, thionordiazepam was administered to rodents subjected to stress-inducing conditions. Results indicated a marked decrease in anxiety-like behaviors as measured by elevated plus maze tests .
  • Sedation Assessment :
    Clinical trials investigating the sedative effects of thionordiazepam showed that patients experienced improved sleep quality without significant adverse effects typically associated with other benzodiazepines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione, and how can yield be improved?

The synthesis typically involves cyclization and halogenation steps. A common approach is the reaction of substituted benzodiazepine precursors with sulfurizing agents (e.g., Lawesson’s reagent). Evidence from multi-step protocols shows yields ranging from 60–75% under reflux conditions in anhydrous solvents like toluene or THF . To optimize yield:

  • Vary reaction time/temperature : Extended reflux (24–48 hours) improves cyclization efficiency.
  • Catalyst screening : Use of triethylamine or pyridine as bases enhances reaction kinetics by neutralizing HCl byproducts .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) resolves impurities .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • FT-IR : Confirm thione (C=S) stretch at ~1200–1250 cm⁻¹ and NH stretches at ~3100–3300 cm⁻¹ .
  • 1H-NMR : Identify benzodiazepine protons (e.g., CH₂ at δ 4.62 ppm, aromatic protons at δ 7.1–8.1 ppm) .
  • Elemental analysis : Validate empirical formula (e.g., C, H, N, S within ±0.3% of theoretical values) .
  • Melting point : Sharp melting points (e.g., 290°C) indicate high purity .

Q. How can researchers address solubility challenges in biological assays?

The compound is poorly soluble in aqueous buffers. Strategies include:

  • Co-solvents : Use DMSO (≤5% v/v) or ethanol for stock solutions.
  • Surfactants : Polysorbate-80 or cyclodextrins enhance dispersion .
  • Salt formation : Investigate hydrochloride or sodium salts for improved solubility .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?

The chlorine atom at position 7 and phenyl group at position 5 create distinct electronic environments:

  • Electron-withdrawing Cl : Activates the thione group (C=S) for nucleophilic attack, enabling reactions with amines or alcohols to form thioethers .
  • Steric hindrance : The phenyl group at position 5 may slow reactions at the benzodiazepine core. Computational modeling (e.g., DFT) can predict reactive sites .
  • Experimental validation : Compare reaction rates with analogs (e.g., 7-bromo derivatives) to isolate electronic vs. steric effects .

Q. How can contradictory pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved?

Contradictions often arise from assay conditions or metabolite interference. Methodological solutions:

  • Receptor binding assays : Use radiolabeled ligands (e.g., ³H-flunitrazepam) to quantify affinity for GABA_A receptors .
  • Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to in vivo effects .
  • Dose-response studies : Test across a wide concentration range (nM–μM) to account for non-linear pharmacokinetics .

Q. What strategies are effective in resolving discrepancies in reported crystallographic data?

X-ray crystallography inconsistencies may stem from polymorphic forms or solvent inclusion:

  • Crystallization conditions : Screen solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate stable polymorphs .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) to validate packing motifs .
  • CCDC cross-referencing : Compare with deposited structures (e.g., CCDC 1234567) for benchmarking .

Q. Methodological Recommendations

  • Experimental design : Use factorial design (e.g., 2³ factorial matrix) to evaluate interactions between temperature, solvent, and catalyst .
  • Error analysis : Apply statistical tools (e.g., ANOVA, Tukey’s test) to distinguish experimental noise from significant trends .
  • Data validation : Cross-check NMR/IR results with computational predictions (e.g., Gaussian 16) to confirm assignments .

Properties

IUPAC Name

7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULILTJWAJZIROM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201342681
Record name Thionordiazepam
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Molecular Weight

286.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4547-02-8
Record name 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione
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Record name Thionordiazepam
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Record name Thionordiazepam
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Record name 7-Chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-thione
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Synthesis routes and methods

Procedure details

To a stirred solution of 245 mg. (0.5 mmole) of 7-chloro-2-di-(morpholino)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine in 10 ml. of tetrahydrofuran containing 0.5 ml. of triethylimine at room temperature was introduced a stream of hydrogen sulfide gas until tlc indicated that all the starting material was consumed (15 minutes). Tetrahydrofuran was evaporated. The residue was partitioned between methylene chloride and water. The methylene chloride layer was dried and evaporated. Crystallization of the residue from methanol yielded, in two crops, a product having a melting point of 243°-245°.
Name
7-chloro-2-di-(morpholino)phosphinyloxy-5-phenyl-3H-1,4-benzodiazepine
Quantity
0.5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
triethylimine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione
7-Chloro-5-phenyl-1H-benzo[e][1,4]diazepine-2(3H)-thione

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